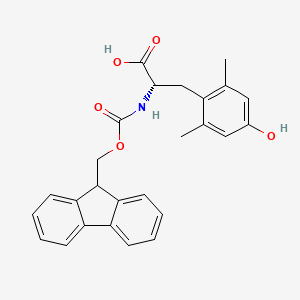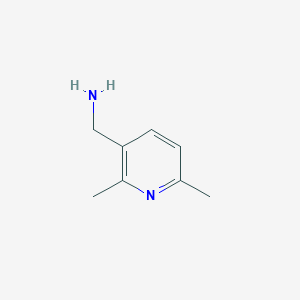
Fmoc-2,6-dimetil-L-tirosina
Descripción general
Descripción
Fmoc-2,6-dimethyl-L-tyrosine is a useful research compound. Its molecular formula is C26H25NO5 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-2,6-dimethyl-L-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-2,6-dimethyl-L-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de péptidos
Fmoc-2,6-dimetil-L-tirosina se utiliza ampliamente en la síntesis de péptidos. Su grupo protector Fmoc permite la adición secuencial de aminoácidos en la síntesis de péptidos en fase sólida (SPPS), lo que la convierte en un valioso bloque de construcción para crear diversas secuencias de péptidos .
Ingeniería de proteínas
Este compuesto también es fundamental en la ingeniería de proteínas. Al incorporarlo en proteínas, los investigadores pueden estudiar la estructura y función de las proteínas o diseñar proteínas con propiedades mejoradas o funciones novedosas .
Desarrollo de peptidomiméticos
Los investigadores utilizan this compound para crear peptidomiméticos, moléculas que imitan la estructura y función de los péptidos, pero con mayor estabilidad y biodisponibilidad .
Descubrimiento de fármacos
Sirve como bloque de construcción en bibliotecas combinatorias para el descubrimiento de fármacos. Estas bibliotecas se analizan para identificar nuevos candidatos a fármacos con posibles aplicaciones terapéuticas .
Ensamblaje de péptidos bioactivos
El compuesto es un bloque de construcción efectivo en el ensamblaje de péptidos o proteínas bioactivas que pueden tener aplicaciones terapéuticas o de diagnóstico .
Síntesis de derivados de aminoácidos estereoquímicamente restringidos
This compound se utiliza en la síntesis asimétrica de nuevos derivados de aminoácidos estereoquímicamente restringidos, que pueden ser importantes para crear péptidos y proteínas más estables .
Mecanismo De Acción
Target of Action
Fmoc-2,6-dimethyl-L-tyrosine, also known as fmoc-l-(2,6-di-me)tyr-oh, is a derivative of tyrosine . It is primarily used as a building block in the assembly of bioactive peptides or proteins . The primary targets of this compound are therefore the specific proteins or peptides that it helps to construct.
Mode of Action
The compound acts as a protecting group for amines in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction protects the amine group during the peptide synthesis process, preventing it from reacting with other groups until the desired time.
Action Environment
The action of Fmoc-2,6-dimethyl-L-tyrosine is influenced by various environmental factors. For instance, the efficiency of the reaction introducing the Fmoc group can be affected by the pH, temperature, and concentration of the reactants . Furthermore, the stability of the compound can be influenced by factors such as light, heat, and the presence of certain chemicals .
Direcciones Futuras
In a study, an alternative Fmoc-removal solution 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine/NMP (N-methyl-2-pyrrolidone) led to drastic DKP reduction relative to 20% piperidine/DMF . This suggests that optimizing the Fmoc-removal strategy could be a future direction for research involving Fmoc-2,6-dimethyl-L-tyrosine .
Análisis Bioquímico
Biochemical Properties
Fmoc-2,6-dimethyl-L-tyrosine plays a crucial role in various biochemical reactions, particularly in the synthesis of peptides. The Fmoc group serves as a temporary protecting group for the amino group, allowing for selective deprotection and subsequent peptide bond formation. This compound interacts with several enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The nature of these interactions is primarily based on the recognition of the Fmoc group by the active sites of these enzymes, facilitating the incorporation of Fmoc-2,6-dimethyl-L-tyrosine into growing peptide chains .
Cellular Effects
Fmoc-2,6-dimethyl-L-tyrosine has been shown to influence various cellular processes. It can penetrate cell membranes and localize within cells, affecting cell signaling pathways and gene expression. Studies have demonstrated that Fmoc-2,6-dimethyl-L-tyrosine can modulate the activity of certain kinases and transcription factors, leading to changes in cellular metabolism and function. Additionally, this compound has been observed to impact mitochondrial function, potentially altering cellular energy production and reactive oxygen species levels .
Molecular Mechanism
The molecular mechanism of action of Fmoc-2,6-dimethyl-L-tyrosine involves its interaction with specific biomolecules within the cell. The Fmoc group can form π-π interactions with aromatic residues in proteins, stabilizing the binding of Fmoc-2,6-dimethyl-L-tyrosine to these targets. This interaction can lead to the inhibition or activation of enzymes, depending on the context. For example, Fmoc-2,6-dimethyl-L-tyrosine can inhibit proteases by blocking their active sites, preventing substrate cleavage. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-2,6-dimethyl-L-tyrosine can change over time due to its stability and degradation. The Fmoc group is relatively stable under physiological conditions but can be removed by specific bases, leading to the release of 2,6-dimethyl-L-tyrosine. Long-term studies have shown that Fmoc-2,6-dimethyl-L-tyrosine can have sustained effects on cellular function, including alterations in cell proliferation and differentiation. These effects are often dependent on the concentration and duration of exposure to the compound .
Dosage Effects in Animal Models
The effects of Fmoc-2,6-dimethyl-L-tyrosine in animal models vary with different dosages. At low doses, this compound can enhance peptide synthesis and improve cellular function without causing significant toxicity. At high doses, Fmoc-2,6-dimethyl-L-tyrosine can exhibit toxic effects, including oxidative stress and mitochondrial dysfunction. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its adverse effects at higher concentrations .
Metabolic Pathways
Fmoc-2,6-dimethyl-L-tyrosine is involved in several metabolic pathways, primarily related to peptide synthesis and degradation. The compound interacts with enzymes such as peptidyl transferases and proteases, facilitating the incorporation of Fmoc-2,6-dimethyl-L-tyrosine into peptides and their subsequent breakdown. Additionally, the Fmoc group can be metabolized by specific enzymes, leading to the release of 2,6-dimethyl-L-tyrosine and its further metabolism .
Transport and Distribution
Within cells and tissues, Fmoc-2,6-dimethyl-L-tyrosine is transported and distributed through interactions with transporters and binding proteins. The hydrophobic nature of the Fmoc group allows for efficient membrane penetration and intracellular localization. Once inside the cell, Fmoc-2,6-dimethyl-L-tyrosine can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of Fmoc-2,6-dimethyl-L-tyrosine is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Fmoc-2,6-dimethyl-L-tyrosine can localize to the mitochondria, where it affects mitochondrial function and energy production. Additionally, the compound can be found in the cytoplasm and nucleus, where it influences gene expression and cellular metabolism .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-15-11-17(28)12-16(2)22(15)13-24(25(29)30)27-26(31)32-14-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-12,23-24,28H,13-14H2,1-2H3,(H,27,31)(H,29,30)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSSAHKTHNKPGU-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610808 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,6-dimethyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206060-54-0 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,6-dimethyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)


![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)





![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)
![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)


